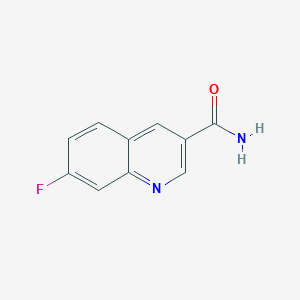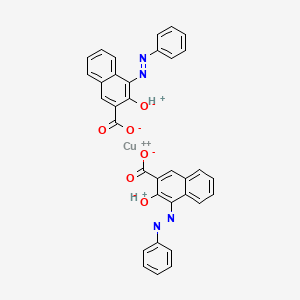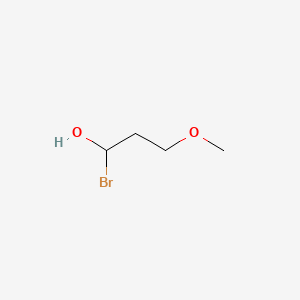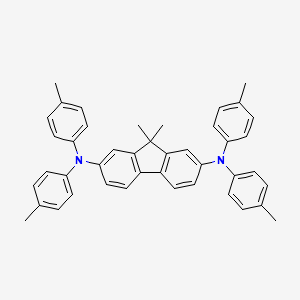
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes two di-p-tolylamino groups attached to a fluorene core. The presence of these groups enhances its electronic properties, making it a valuable material in the field of optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Functionalization: The fluorene core is functionalized at the 2 and 7 positions using electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further utilized in the synthesis of advanced materials for optoelectronic applications.
科学的研究の応用
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the electronics industry, it is a key material in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices.
作用機序
The mechanism by which 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene exerts its effects is primarily related to its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states that emit light upon relaxation. This property is exploited in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light. The molecular targets and pathways involved include the interaction with charge carriers (electrons and holes) and the formation of excitons (electron-hole pairs) that recombine to produce light.
類似化合物との比較
Similar Compounds
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene: Known for its high efficiency in OLEDs.
2,7-Bis(di-p-tolylamino)-9,9-dioctylfluorene: Similar structure but with longer alkyl chains, offering different solubility and film-forming properties.
2,7-Bis(di-p-tolylamino)-9,9-diphenylfluorene: Incorporates phenyl groups, providing enhanced thermal stability and different electronic properties.
Uniqueness
This compound stands out due to its balanced combination of electronic properties, thermal stability, and ease of synthesis. Its unique structure allows for efficient charge transport and light emission, making it a preferred choice in the development of high-performance OLEDs and other optoelectronic devices.
特性
分子式 |
C43H40N2 |
|---|---|
分子量 |
584.8 g/mol |
IUPAC名 |
9,9-dimethyl-2-N,2-N,7-N,7-N-tetrakis(4-methylphenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C43H40N2/c1-29-7-15-33(16-8-29)44(34-17-9-30(2)10-18-34)37-23-25-39-40-26-24-38(28-42(40)43(5,6)41(39)27-37)45(35-19-11-31(3)12-20-35)36-21-13-32(4)14-22-36/h7-28H,1-6H3 |
InChIキー |
MEVVMDWHZDANIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)

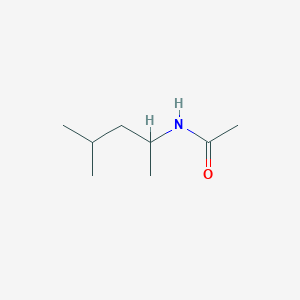
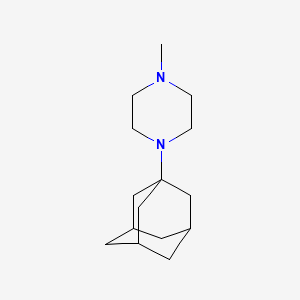
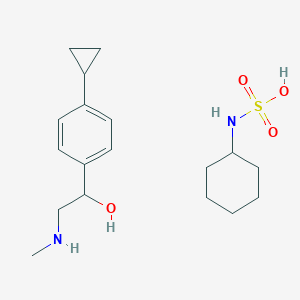

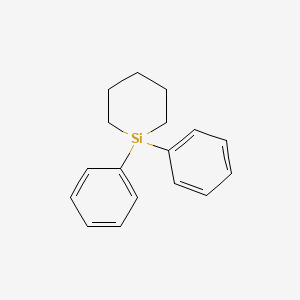
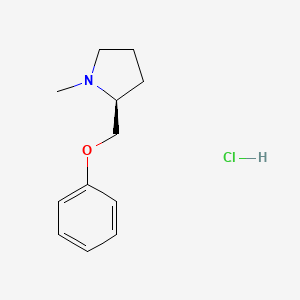
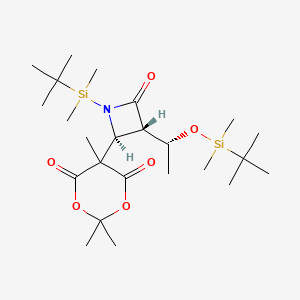
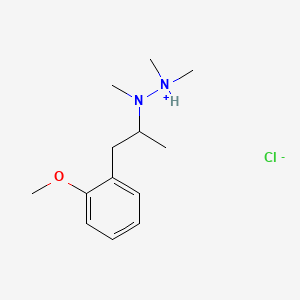
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
